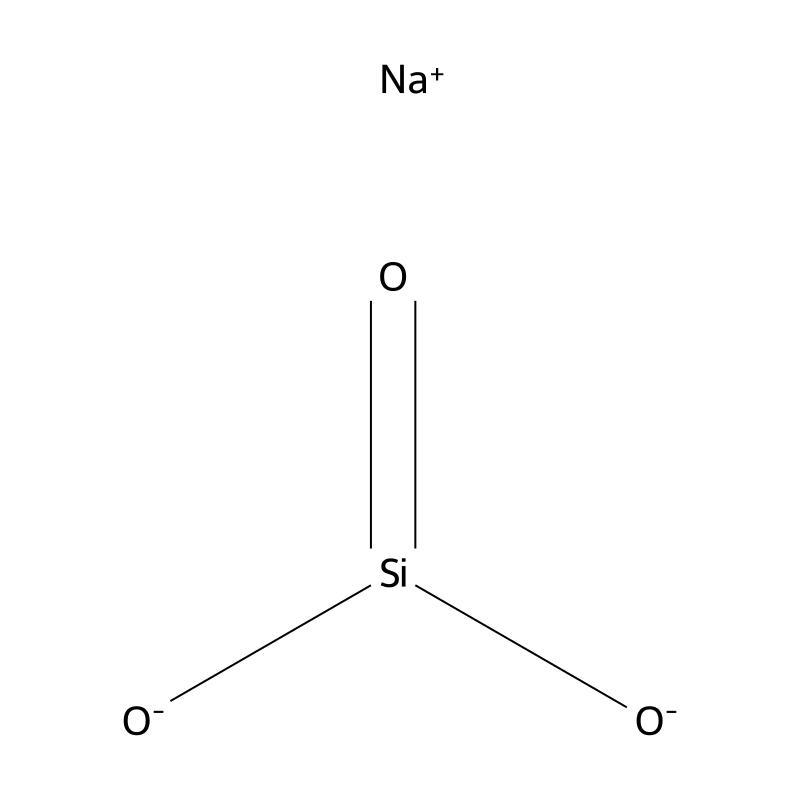

Silicic acid (H2SiO3), sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sorbent Material:

- Due to its high surface area and affinity for certain molecules, sodium metasilicate is used as a sorbent material in chromatography. It separates components in a mixture based on their interaction with the sorbent.

Silica Source:

- Silicic acid (H2SiO3) is a precursor to silica (SiO2), a crucial component in many scientific studies. Sodium metasilicate can be a source of silica for synthesizing various silica-based materials like gels, nanoparticles, and mesoporous structures. These materials have applications in catalysis, drug delivery, and biosensors.

Cement Chemistry:

- Sodium metasilicate plays a role in studies related to cement hydration and setting processes. It can influence the formation of specific hydration products and the overall mechanical properties of cement.

Environmental Studies:

- Research on silicon cycling and its impact on marine ecosystems involves using sodium metasilicate as a source of dissolved silicon. Studying its uptake by marine organisms helps understand biogeochemical processes.

Biomineralization:

Silicic acid (H2SiO3), sodium salt, commonly referred to as sodium silicate, is a chemical compound composed of silicon, oxygen, hydrogen, and sodium. It is derived from silicic acid, which is formed through the hydration of silicon dioxide. This compound is notable for its unique properties, including solubility in water and its ability to form silicate structures. Silicic acid (H2SiO3), sodium salt is utilized in various industrial and scientific applications due to its versatility and effectiveness in different chemical processes .

- Polymerization: This process allows silicic acid to form larger silicate structures.

- Condensation: Silicic acid can condense to create silica gel or other silica-based materials.

- Hydrolysis: Under certain conditions, silicic acid can hydrolyze to yield silicon dioxide and water.

Common reagents used in these reactions include hydrochloric acid and sulfuric acid for synthesis, while sodium hydroxide is typically employed for neutralization. The reactions generally occur at room temperature and under neutral to slightly acidic pH conditions .

Research indicates that silicic acid (H2SiO3), sodium salt exhibits biological activity, particularly in the context of biomineralization. It has been studied for its potential applications in biomedical fields, such as drug delivery systems and as a component in medical devices. Additionally, it plays a role in the formation of silica structures within biological systems .

Silicic acid (H2SiO3), sodium salt can be synthesized through various methods:

- Neutralization Reaction:

- Dissolve sodium silicate in water.

- Add an acid (e.g., hydrochloric or sulfuric acid) to the solution.

- Neutralize the resulting silicic acid with sodium hydroxide.

- Industrial Production:

Silicic acid (H2SiO3), sodium salt has diverse applications across various fields:

- Chemistry: Serves as a precursor for synthesizing silicon-based compounds.

- Biology: Investigated for its role in biomineralization processes.

- Medicine: Explored for potential use in drug delivery systems.

- Industry: Utilized in detergents, adhesives, sealants, and water treatment processes .

Silicic acid (H2SiO3), sodium salt can be compared with several similar compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Orthosilicic Acid | H4SiO4 | Contains four hydroxyl groups; simpler structure. |

| Metasilicic Acid | H2SiO3 | Contains two hydroxyl groups; has a silicon-oxygen double bond. |

| Disilicic Acid | H2Si2O5 | Polymeric form with two silicon atoms; more complex structure. |

Uniqueness

The uniqueness of silicic acid (H2SiO3), sodium salt lies in its ability to form stable silicate structures and its extensive range of applications across scientific research and industry. Its properties distinguish it from other forms of silicic acids due to its effective solubility and reactivity under various conditions .

The sodium salt of silicic acid derives its reactivity from the tetrahedral SiO₄ unit, where silicon coordinates with four oxygen atoms. In aqueous solutions, deprotonation of H₄SiO₄ yields H₃SiO₃⁻, which pairs with Na⁺ ions to form NaH₃SiO₃ [6]. Nuclear magnetic resonance (NMR) studies reveal that silicate species adopt diverse geometries depending on pH and concentration. For example, ^29Si NMR homonuclear correlation experiments identify cyclic trimers (Si₃O₉⁶⁻) and cubic octamers (Si₈O₂₀⁸⁻) as stable anionic forms in alkaline solutions [3].

The dissociation of precursor complexes like dipotassium tris(1,2-benzenediolato-O,O’)silicate provides insights into structural evolution. Under neutral pH conditions, this complex releases orthosilicic acid monomers via a two-step hydrolysis mechanism [1]:

$$ \text{K}2\text{Si(C}6\text{H}4\text{O}2\text{)}3 + 2\text{H}^+ + 4\text{H}2\text{O} \rightarrow \text{Si(OH)}4 + 3\text{C}6\text{H}4\text{(OH)}2 + 2\text{K}^+ $$

This process avoids intermediate partially hydrolyzed species, ensuring structural homogeneity in the initial stages of silicate formation [1].

Oligomeric and Polymeric Silicate Structures

Oligomerization of NaH₃SiO₃ proceeds through condensation reactions where Si-O-Si linkages form between monomers. Kinetic studies using silicomolybdic acid assays show trimer formation follows third-order kinetics with an activation energy of 77 kJ·mol⁻¹ at 273–323 K [1]. The reversible condensation of monomers into oligomers exhibits distinct thermodynamic regimes:

- Low-temperature regime (273–293 K): Activation energies of 55.0 kJ·mol⁻¹ (forward) and 58.6 kJ·mol⁻¹ (reverse)

- High-temperature regime (>293 K): Activation energies drop to 6.1 kJ·mol⁻¹ (forward) and 7.3 kJ·mol⁻¹ (reverse), suggesting a shift from nucleophilic substitution to acid-catalyzed mechanisms [1] [2].

Polymer growth follows an autocatalytic model where existing oligomers template further condensation. Computational cluster models of metal-doped silicates demonstrate that distorted SiO₄ tetrahedra stabilize polymeric networks by lowering transition-state energies [4]. For sodium silicate glasses, molecular dynamics simulations predict coordination numbers of 4.0–4.2 for Si-O bonds, consistent with experimental X-ray diffraction data [4].

Theoretical Frameworks for Silicate Behavior in Solution

In aqueous systems, sodium silicate speciation depends on:

- pH: Trimer formation rates correlate linearly with [H⁺] between pH 4.7–6.9, while reversible condensation plateaus near neutrality [1].

- Ionic strength: Na⁺ counterions screen negative charges on silicate oligomers, reducing electrostatic repulsion and favoring polymerization [5].

- Supersaturation: Silica deposition accelerates above 90°C as larger polymers exceed amorphous silica’s solubility (~120 ppm at 25°C) [2].

The molybdenum yellow method quantifies solution-phase speciation by measuring silicomolybdic acid complexation kinetics. Monomers react immediately, while oligomers require dissociation prior to complexation. Mathematical modeling of time-dependent UV-Vis data reveals populations of:

- Monomeric H₃SiO₃⁻ (0–5 minutes)

- Trimeric Si₃O₆(OH)₃³⁻ (5–30 minutes)

- Higher oligomers (>30 minutes) [1] [3].

Quantum mechanical simulations using the METal-doped Amorphous SIlicate Library (METASIL) validate these experimental findings. For NaH₃SiO₃, cluster models predict a 1.72 Å average Si-O bond length and 109.5° tetrahedral angles, matching crystallographic data [4].